Cas no 2228240-34-2 (2-(2-chloro-6-methylphenyl)-2-oxoacetic acid)

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloro-6-methylphenyl)-2-oxoacetic acid
- EN300-1979315
- 2228240-34-2
-
- インチ: 1S/C9H7ClO3/c1-5-3-2-4-6(10)7(5)8(11)9(12)13/h2-4H,1H3,(H,12,13)
- InChIKey: YIGBUVUMEAKCKU-UHFFFAOYSA-N
- ほほえんだ: C1(C(=O)C(O)=O)=C(C)C=CC=C1Cl
計算された属性
- せいみつぶんしりょう: 198.0083718g/mol
- どういたいしつりょう: 198.0083718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- 密度みつど: 1.380±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 338.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 1.94±0.54(Predicted)
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979315-1g |
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |
2228240-34-2 | 1g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-1979315-10.0g |
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |
2228240-34-2 | 10g |
$3992.0 | 2023-05-31 | ||
Enamine | EN300-1979315-5.0g |
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |
2228240-34-2 | 5g |
$2692.0 | 2023-05-31 | ||
Enamine | EN300-1979315-0.1g |
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |
2228240-34-2 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1979315-5g |
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |
2228240-34-2 | 5g |
$2650.0 | 2023-09-16 | ||
Enamine | EN300-1979315-10g |
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |
2228240-34-2 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1979315-0.05g |
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |
2228240-34-2 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1979315-0.5g |
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |
2228240-34-2 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1979315-1.0g |
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |
2228240-34-2 | 1g |
$928.0 | 2023-05-31 | ||
Enamine | EN300-1979315-2.5g |
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |
2228240-34-2 | 2.5g |
$1791.0 | 2023-09-16 |
2-(2-chloro-6-methylphenyl)-2-oxoacetic acid 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
2-(2-chloro-6-methylphenyl)-2-oxoacetic acidに関する追加情報
Comprehensive Analysis of 2-(2-Chloro-6-methylphenyl)-2-oxoacetic Acid (CAS No. 2228240-34-2): Properties, Applications, and Industry Trends
2-(2-Chloro-6-methylphenyl)-2-oxoacetic acid (CAS No. 2228240-34-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This chlorinated aromatic ketoacid derivative exhibits a molecular formula of C9H7ClO3, with a molecular weight of 198.6 g/mol. The compound's distinct 2-oxoacetic acid moiety coupled with a chloro-methylphenyl substitution pattern makes it a valuable intermediate for synthesizing biologically active molecules.
Recent studies highlight the compound's role in developing enzyme inhibitors, particularly in metabolic pathway modulation. Its electrophilic carbonyl group enables nucleophilic addition reactions, making it versatile for heterocyclic synthesis. Researchers are exploring its potential in creating sustainable crop protection agents, aligning with the global push for green chemistry solutions. The chloro-substituted aromatic ring enhances lipid solubility, improving cell membrane permeability in bioactive derivatives.
The synthesis of 2-(2-chloro-6-methylphenyl)-2-oxoacetic acid typically involves Friedel-Crafts acylation followed by oxidative cleavage. Advanced purification techniques like preparative HPLC ensure >98% purity for research applications. Thermal analysis reveals stability up to 180°C, with decomposition products studied via GC-MS fragmentation patterns. These characteristics make it suitable for high-temperature reaction conditions in industrial processes.
In pharmaceutical contexts, this compound serves as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs. Its structural similarity to active metabolites allows derivatization into COX-2 selective inhibitors, addressing current demands for safer pain management alternatives. Computational chemistry studies demonstrate favorable molecular docking scores with prostaglandin synthase, sparking interest in next-generation targeted therapeutics.
Environmental considerations drive innovation in the compound's applications. Researchers are developing biodegradable variants by modifying the phenyl ring substituents, responding to regulations on persistent organic pollutants. Lifecycle assessments show reduced ecological impact compared to traditional chlorinated intermediates when used in controlled synthesis pathways.
The analytical characterization of CAS 2228240-34-2 employs advanced techniques including 2D-NMR spectroscopy and high-resolution mass spectrometry. Crystallographic studies reveal planar conformation of the oxoacetic acid group, facilitating predictable reactivity patterns. These properties enable precise structure-activity relationship studies in drug discovery pipelines.
Industrial scale-up challenges are being addressed through continuous flow chemistry approaches, improving yield while minimizing organic solvent waste. Patent analyses show growing IP activity around derivative compounds, particularly for antiviral applications and plant growth regulators. The compound's cost-effective synthesis from commodity chemicals enhances commercial viability.
Emerging applications include organic electronic materials, where the conjugated π-system enables charge transport in thin-film devices. Materials scientists are investigating its doping potential in organic semiconductors for flexible electronics. This diversification beyond life sciences demonstrates the compound's multidisciplinary utility.
Quality control protocols for 2-(2-chloro-6-methylphenyl)-2-oxoacetic acid emphasize ICH guideline compliance, with strict limits on genotoxic impurities. Stability studies under various pH and temperature conditions inform optimal storage conditions. These standardized procedures support reproducible results in preclinical research applications worldwide.
Future research directions focus on catalytic asymmetric synthesis of chiral derivatives and metal-organic framework incorporation. The compound's versatility positions it as a key player in addressing contemporary challenges in precision medicine and sustainable agriculture, making CAS 2228240-34-2 a compound of significant scientific and industrial interest.
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